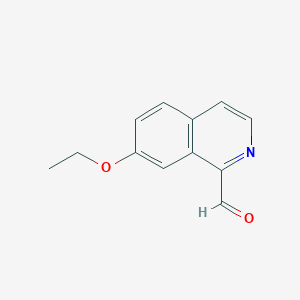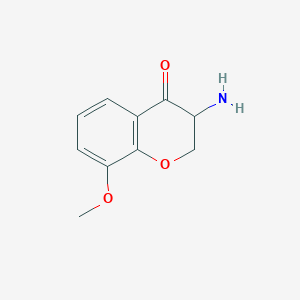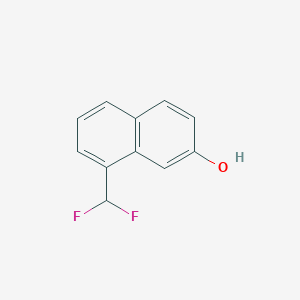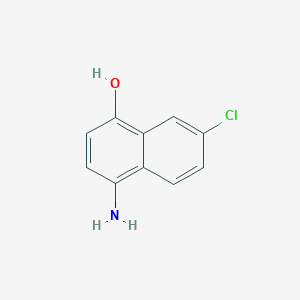
N-(butan-2-yl)-4-propylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(butan-2-yl)-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butan-2-yl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-propylcyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: Starting with a cyclohexanone derivative, the ring is functionalized to introduce the necessary substituents.
Introduction of the Butan-2-yl Group: This can be achieved through a Grignard reaction, where butan-2-yl magnesium bromide reacts with the cyclohexanone derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(butan-2-yl)-4-propylcyclohexan-1-amine can undergo oxidation reactions, typically forming ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(butan-2-yl)-4-propylcyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of cyclohexane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which N-(butan-2-yl)-4-propylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclohexane ring and the substituents can influence the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(butan-2-yl)-4-methylcyclohexan-1-amine
- N-(butan-2-yl)-4-ethylcyclohexan-1-amine
- N-(butan-2-yl)-4-isopropylcyclohexan-1-amine
Uniqueness
N-(butan-2-yl)-4-propylcyclohexan-1-amine is unique due to the specific combination of the butan-2-yl and propyl groups on the cyclohexane ring. This combination can result in distinct chemical and physical properties, such as solubility, reactivity, and biological activity, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C13H27N |
|---|---|
Poids moléculaire |
197.36 g/mol |
Nom IUPAC |
N-butan-2-yl-4-propylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-4-6-12-7-9-13(10-8-12)14-11(3)5-2/h11-14H,4-10H2,1-3H3 |
Clé InChI |
DXXDMIRGGSZVGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,7-Diazaspiro[4.4]nonane, 2-(5-isoxazolyl)-](/img/structure/B11901646.png)

![[(5-Methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11901658.png)


![2H-Naphtho[1,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11901671.png)
![3-Propionylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11901679.png)
![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)
![2-Cyclopropylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B11901698.png)

